molecular formula C9H10N2O2 B8273918 4-Nitro-5-indanamine

4-Nitro-5-indanamine

Cat. No.: B8273918
M. Wt: 178.19 g/mol
InChI Key: ACLIYZHXMZVAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-5-indanamine is an organic compound with the molecular formula C9H10N2O2 It is a derivative of indane, a bicyclic hydrocarbon, and features both an amino group and a nitro group attached to the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-indanamine typically involves the nitration of indane followed by the introduction of an amino group. One common method is the mononitration of indane to produce a mixture of 4- and 5-nitroindanes. This mixture can then be separated and purified to obtain 5-nitroindane. The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-indanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or other suitable reagents.

Major Products Formed

    Reduction: this compound can be reduced to 5-Aminoindane.

    Oxidation: Oxidation can yield nitroso or nitro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-5-indanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-5-indanamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-5-indanamine is unique due to the presence of both an amino and a nitro group on the indane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-nitro-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2

InChI Key

ACLIYZHXMZVAJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(4-nitro-2,3-dihydro-1H-inden-5-yl)acetamide (0.90 g, 4.09 mmol) in 5 M HCl was heated at 100° C. for 16 h. The suspension was cooled to 20° C., diluted with water (100 mL), filtered, washed with water (3×15 mL) and dried to give 4-nitro-5-indanamine 3 (Schroeder, E, et al., European J. Med. Chem. 1982, 17, 35) (0.69 g, 95%) as an orange solid: mp (H2O) 105-107° C.; 1H NMR δ 7.17 (d, J=8.2 Hz, 1H, H-7), 6.62 (d, J=8.2 Hz, 1H, H-6), 5.73 (br s, 2H, NH2), 3.32 (br t, J=7.5 Hz, 2H, H-3), 2.80-2.85 (m, 2H, H-1), 2.02-2.11 (m, 2H, H-2). Anal. calcd for C9H10N2O2: C, 60.7; H, 5.7; N, 15.7. Found: C, 60.5; H, 5.5; N, 15.8%.
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0.9 g
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reactant
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100 mL
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